1-(2,2-difluoroethyl)-1H-pyrazole

Catalog No.
S3375417
CAS No.
1173030-07-3
M.F
C5H6F2N2
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,2-difluoroethyl)-1H-pyrazole

CAS Number

1173030-07-3

Product Name

1-(2,2-difluoroethyl)-1H-pyrazole

IUPAC Name

1-(2,2-difluoroethyl)pyrazole

Molecular Formula

C5H6F2N2

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H6F2N2/c6-5(7)4-9-3-1-2-8-9/h1-3,5H,4H2

InChI Key

PAPXVYOWIDXXAS-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)CC(F)F

Canonical SMILES

C1=CN(N=C1)CC(F)F

Building Block for Drug Discovery

-(2,2-Difluoroethyl)-1H-pyrazole, also known as 2,2-difluoro-1-(1H-pyrazol-1-yl)ethane, serves as a valuable building block in medicinal chemistry for the synthesis of diverse heterocyclic compounds with potential therapeutic applications.

These heterocyclic compounds can be further modified to target various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Studies have shown the potential of 1-(2,2-difluoroethyl)-1H-pyrazole derivatives as:

  • Kinase inhibitors: Kinases are enzymes involved in various cellular signaling pathways. Inhibiting specific kinases can be a promising strategy for cancer treatment. 1-(2,2-Difluoroethyl)-1H-pyrazole derivatives have been explored as potential kinase inhibitors, with some exhibiting promising activity against specific kinases implicated in cancer progression [].
  • Antimicrobial agents: The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Some 1-(2,2-difluoroethyl)-1H-pyrazole derivatives have demonstrated antibacterial and antifungal activity, suggesting their potential as future antimicrobial agents [].

Precursor for Fluorinated Pharmaceuticals

The presence of the difluoroethyl group in 1-(2,2-difluoroethyl)-1H-pyrazole makes it an attractive precursor for the synthesis of fluorinated pharmaceuticals. Fluorine incorporation can improve the drug-like properties of molecules, such as enhancing their metabolic stability and improving their ability to bind to their target proteins.

Studies have explored the use of 1-(2,2-difluoroethyl)-1H-pyrazole as a starting material for the synthesis of various fluorinated heterocycles with potential therapeutic applications, including:

  • CNS (Central Nervous System) drugs: Fluorine substitution can be beneficial for CNS drugs by improving their blood-brain barrier penetration, which is crucial for reaching their target site in the brain. 1-(2,2-Difluoroethyl)-1H-pyrazole derivatives have been investigated as potential scaffolds for the development of novel CNS drugs [].
  • Imaging agents: Fluorine-18 (18F) is a commonly used isotope in positron emission tomography (PET) imaging, a technique used for medical diagnosis and research. 1-(2,2-Difluoroethyl)-1H-pyrazole can be employed as a building block for the synthesis of 18F-labeled probes for PET imaging, enabling the visualization of specific biological processes [].

1-(2,2-Difluoroethyl)-1H-pyrazole is a synthetic organic compound featuring a pyrazole ring substituted with a difluoroethyl group. The molecular formula for this compound is C5H6F2N2C_5H_6F_2N_2, and it possesses a molecular weight of approximately 144.11 g/mol. The difluoroethyl substituent enhances the compound's lipophilicity and may influence its biological activity, making it of interest in medicinal chemistry and drug development.

, including:

  • Oxidation: The compound can undergo oxidation reactions, potentially converting functional groups into more reactive forms.
  • Reduction: The difluoroethyl group can be reduced to form different derivatives.
  • Substitution: Nucleophilic substitution reactions can occur, where the difluoroethyl group or other substituents on the pyrazole ring are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. These transformations allow for the modification of the compound's structure to enhance its reactivity and biological activity.

Research indicates that 1-(2,2-difluoroethyl)-1H-pyrazole exhibits significant biological activity. Pyrazole derivatives are known for their potential as anti-inflammatory, analgesic, and anticancer agents. The unique structural features of this compound may enhance its interaction with biological targets, such as enzymes and receptors, modulating various biochemical pathways effectively. Studies have shown that compounds with similar structures can inhibit specific enzymes or interact with cellular receptors, suggesting potential therapeutic applications.

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole typically involves several steps:

  • Starting Materials: The synthesis often begins with a suitable pyrazole precursor.
  • Difluoromethylation: A common method for introducing the difluoroethyl group is through difluoromethylation using reagents like 1,1-difluoroethyl chloride in the presence of catalysts.
  • Nitration (if applicable): Additional functional groups can be introduced via nitration or other substitution reactions.

Industrial production may utilize continuous flow reactors to optimize yield and purity while minimizing reaction times.

1-(2,2-Difluoroethyl)-1H-pyrazole has several applications across various fields:

  • Medicinal Chemistry: Investigated for its potential as a bioactive molecule in drug development.
  • Agrochemicals: Utilized in the production of agrochemicals due to its unique properties.
  • Material Science: Employed in the synthesis of specialty chemicals with specific functionalities.

The compound's unique chemical structure allows it to serve as a building block for more complex organic molecules.

Interaction studies focus on understanding how 1-(2,2-difluoroethyl)-1H-pyrazole interacts with biological targets. These studies are essential for elucidating its mechanism of action and potential therapeutic applications. The presence of fluorine atoms in the compound is believed to enhance binding affinity to target sites compared to non-fluorinated analogs. Such investigations typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.
  • Biochemical Pathway Analysis: Evaluating how the compound affects various cellular processes.

Several compounds share structural similarities with 1-(2,2-difluoroethyl)-1H-pyrazole:

Compound NameStructural FeaturesUnique Aspects
3-(Difluoromethyl)-1-methyl-1H-pyrazoleContains a difluoromethyl groupSimilar reactivity but different substituents
4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazoleContains bromine and dimethyl substitutionsEnhanced reactivity due to bromine
1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amineContains additional methyl-substituted pyrazole ringPotentially different biological activity due to substitution

Uniqueness

The uniqueness of 1-(2,2-difluoroethyl)-1H-pyrazole lies in its combination of the difluoroethyl group and its position on the pyrazole ring. This specific arrangement imparts distinct chemical reactivity and potential biological activity that is not commonly found in other similar compounds. Its ability to participate in diverse

XLogP3

0.4

Dates

Modify: 2023-08-19

Explore Compound Types